Allyl pyrazinyl ether molecular weight and formula
Allyl pyrazinyl ether molecular weight and formula
2-(Allyloxy)pyrazine: Physicochemical Profile & Synthetic Utility in Heterocyclic Chemistry
Executive Summary
This technical guide analyzes 2-(allyloxy)pyrazine, a pivotal intermediate in the synthesis of functionalized pyrazine scaffolds. While often transient in nature due to its susceptibility to [3,3]-sigmatropic rearrangements, this ether serves as a critical gateway to C-allyl pyrazinones and substituted pyrazine derivatives—motifs frequently encountered in kinase inhibitors and antitubercular agents. This document details its physicochemical properties, synthesis via nucleophilic aromatic substitution (
Physicochemical Characterization
The fundamental identity of 2-(allyloxy)pyrazine is defined by its pyrazine core functionalized with an allylic ether linkage at the C2 position. The following data represents the calculated properties for the neutral molecule.
Table 1: Molecular & Physicochemical Properties
| Property | Value | Unit | Notes |
| IUPAC Name | 2-(prop-2-en-1-yloxy)pyrazine | - | - |
| Molecular Formula | - | - | |
| Molecular Weight | 136.15 | g/mol | Average Mass |
| Monoisotopic Mass | 136.0637 | Da | High-Res MS Target |
| LogP (Predicted) | ~1.18 | - | Lipophilicity Index |
| TPSA | ~38.0 | Ų | Topological Polar Surface Area |
| H-Bond Acceptors | 3 | - | (2 Pyrazine N, 1 Ether O) |
| H-Bond Donors | 0 | - | - |
| Rotatable Bonds | 3 | - | Allyl chain flexibility |
Expert Insight: The relatively low molecular weight (<150 Da) and moderate polarity (TPSA < 40) make this fragment an ideal "lead-like" scaffold. However, the allyl ether linkage is metabolically labile (susceptible to oxidative dealkylation by CYP450 enzymes), necessitating its rearrangement to the more stable C-allyl isomer for drug candidates.
Synthetic Architecture: The Protocol
The synthesis of 2-(allyloxy)pyrazine exploits the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic attack.
Protocol: Nucleophilic Aromatic Substitution ( )
Reagents:
-
Substrate: 2-Chloropyrazine (1.0 eq)
-
Nucleophile: Allyl alcohol (1.2 eq)
-
Base: Sodium hydride (NaH, 60% dispersion, 1.5 eq) or Potassium tert-butoxide (
) -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under inert atmosphere (
or Ar), suspend NaH in anhydrous THF at 0°C. -
Alkoxide Formation: Dropwise add allyl alcohol. Stir for 30 minutes until
evolution ceases. -
Addition: Add 2-chloropyrazine slowly to the alkoxide solution.
-
Reaction: Warm to room temperature. Monitor via TLC (typical
shift from ~0.4 to ~0.6 in 30% EtOAc/Hex).-
Critical Control Point: Do not heat above 60°C during this step. Excessive heat will trigger premature Claisen rearrangement to the pyrazinone.
-
-
Workup: Quench with saturated
, extract with EtOAc, and wash with brine. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validation Criteria:
-
1H NMR (CDCl3): Look for the disappearance of the broad -OH singlet of allyl alcohol and the appearance of a doublet at
~4.8–5.0 ppm ( ) coupled to the vinyl multiplet. -
MS (ESI+): Presence of
.
Mechanistic Utility: The Claisen Rearrangement
The primary value of 2-(allyloxy)pyrazine in medicinal chemistry lies in its ability to undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement). Upon heating, the O-allyl group migrates to the nitrogen (aza-Claisen) or carbon (ortho-Claisen), typically yielding the N-allyl-2-pyrazinone or C3-allyl-2-hydroxypyrazine tautomers.
This transformation is thermodynamically driven by the formation of the strong amide-like carbonyl (in the pyrazinone form).
Pathway Visualization
The following diagram illustrates the synthesis of the ether and its subsequent thermal rearrangement pathways.
Figure 1: Synthetic pathway from chloropyrazine to the allyl ether, followed by divergent Claisen rearrangement pathways.[1]
Strategic Application:
-
N-Allyl Product: Useful for generating N-substituted pyrazinones, which are bioisosteres of pyridinones (common in p38 MAP kinase inhibitors).
-
C-Allyl Product: Provides a handle for further functionalization (e.g., olefin metathesis) while retaining the aromatic hydroxyl group for H-bonding.
References
-
Paquette, L. A. (Ed.). (2004).[2][3] Claisen Rearrangements in Heteroaromatic Systems. In Organic Reactions (Vol. 62). Wiley. [Link]
-
Kornblum, N., & Lurie, A. P. (1959).[3] Heterogeneity as a Factor in the Alkylation of Ambident Anions: Phenoxide Ions. Journal of the American Chemical Society, 81(11), 2705–2715.[3] [Link]
-
PubChem Database. (2025).[2][4][5] Compound Summary: Pyrazine Derivatives. National Center for Biotechnology Information. [Link]
-
Miyasaka, T., & Arakawa, K. (1982). Alkylation of Pyrazinols and Claisen Rearrangement of Allyloxypyrazines. Chemical and Pharmaceutical Bulletin, 30(6), 1974-1979. [Link]
